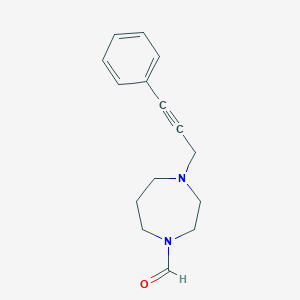
4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde is an organic compound that features a diazepane ring substituted with a phenylpropynyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde can be achieved through a multistep process. One common method involves the alkylation of 1,4-diazepane with 3-phenylprop-2-ynyl bromide, followed by oxidation to introduce the aldehyde group. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or gold may be employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylpropynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carboxylic acid.
Reduction: 4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which 4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylpropynyl group may also interact with hydrophobic pockets in target molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-ynylamine: Similar structure but lacks the diazepane ring.
4-(3-Phenylprop-2-ynyl)piperidine: Contains a piperidine ring instead of a diazepane ring.
3-Phenylprop-2-ynylbenzaldehyde: Similar phenylpropynyl group but with a benzaldehyde moiety.
Uniqueness
4-(3-Phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde is unique due to the combination of its diazepane ring and aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
IUPAC Name |
4-(3-phenylprop-2-ynyl)-1,4-diazepane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-17-11-5-10-16(12-13-17)9-4-8-15-6-2-1-3-7-15/h1-3,6-7,14H,5,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJXCMGFNMNKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C=O)CC#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976028.png)
![1-(2,5-dimethylthiophen-3-yl)-N-[(3-ethyltriazol-4-yl)methyl]ethanamine](/img/structure/B6976030.png)
![N-[(2-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine](/img/structure/B6976035.png)
![1-cyclopropyl-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-fluoro-3-methylphenyl)methanamine](/img/structure/B6976042.png)
![N-[[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]-1-(2-ethyltriazol-4-yl)methanamine](/img/structure/B6976064.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine](/img/structure/B6976066.png)
![1-(4-bromo-2-morpholin-4-ylphenyl)-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976088.png)
![1-[4-bromo-2-(trifluoromethyl)phenyl]-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976091.png)
![5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B6976095.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-fluoronaphthalen-1-yl)ethanamine](/img/structure/B6976100.png)
![1-(2-ethyltriazol-4-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B6976107.png)
![Methyl 2-[5-methoxy-2-[(2-methylcyclopropanecarbonyl)sulfamoyl]phenyl]acetate](/img/structure/B6976117.png)
![1-[1-(4-bromophenyl)pyrazol-4-yl]-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976122.png)
![Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate](/img/structure/B6976127.png)
